RS2

PDK1 Substrate-selective inhibition Allosteric modulation

Researchers requiring precise dissection of PDK1 signaling often face a lack of substrate-selective tool compounds. RS2 (PDK1-IN-RS2) solves this by exclusively inhibiting kinases like S6K1 that depend on PIF-pocket docking, without blocking PKB/Akt activation. • Kd: 9 μM for PDK1; suppresses S6K1 activation • PIFtide mimetic; useful comparator to activator PS210 • Co-crystal structure available (PDB: 4RQV, 1.50 Å) for computational design Supplied as a high-purity solid, stable at -20°C, with reliable global shipping.

Molecular Formula C15H9ClN2O2S3
Molecular Weight 380.87
CAS No. 1643958-89-7
Cat. No. B610578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS2
CAS1643958-89-7
SynonymsRS2;  R-S-2;  R S 2; 
Molecular FormulaC15H9ClN2O2S3
Molecular Weight380.87
Structural Identifiers
SMILESO=S(C1=CC2=CC=CC=C2S1)(NC3=NC4=CC=C(Cl)C=C4S3)=O
InChIInChI=1S/C15H9ClN2O2S3/c16-10-5-6-11-13(8-10)22-15(17-11)18-23(19,20)14-7-9-3-1-2-4-12(9)21-14/h1-8H,(H,17,18)
InChIKeyMZAVPBQCWWIYEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RS2 Procurement Guide for PDK1 Research


RS2, also known as PDK1-IN-RS2 (CAS 1643958-89-7), is a small-molecule inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1) . It functions as a bioactive mimetic of the peptide docking motif (PIFtide) and is characterized as a substrate-selective PDK1 inhibitor . It exhibits a binding affinity (Kd) of 9 μM for PDK1 and suppresses the activation of downstream kinase S6K1 .

RS2 Uniqueness in PIF-Pocket Targeting


Direct substitution with other PDK1 inhibitors is not scientifically valid due to distinct mechanisms of action and selectivity profiles [1]. For instance, ATP-competitive inhibitors like GSK2334470 target the active site and exhibit nanomolar potency but lack substrate-selectivity [1][2]. Conversely, other PIF-pocket binders like PS210 act as potent activators in vitro . RS2's specific role as a substrate-selective inhibitor, mimicking the natural PIFtide peptide, makes it a unique tool for dissecting PDK1 signaling pathways that rely on the PIF-pocket docking mechanism, a function not recapitulated by other compound classes [1].

Quantitative Evidence: RS2 vs. Key Modulators


Functional Selectivity vs. GSK2334470

RS2 (Kd: 9 μM) acts as a substrate-selective inhibitor, mimicking the PIFtide peptide to block activation of kinases that require docking to the PIF-pocket, such as S6K1, while not affecting PKB/Akt [1]. In contrast, the ATP-competitive inhibitor GSK2334470 (IC50: ~10 nM) is a pan-PDK1 inhibitor that blocks phosphorylation of all substrates but exhibits variable potency and kinetics depending on the target's subcellular localization [2].

PDK1 Substrate-selective inhibition Allosteric modulation S6K1 Akt

Divergent Functional Outcomes vs. PS210

While both RS2 and PS210 target the PIF-pocket of PDK1, they produce opposite functional outcomes . RS2 is a direct, substrate-selective inhibitor with a binding affinity (Kd) of 9 μM . PS210, with a higher affinity (Kd: 3 μM), acts as a potent activator of PDK1 in vitro; its inhibitory effect in cells is indirect, requiring conversion to its prodrug PS423 [1]. This fundamental difference in mechanism is critical for experimental design.

PDK1 Allosteric regulation PIF-pocket Activator Inhibitor

Structural Differentiation vs. RS1

RS2 and its close analog RS1 are both described as selective PDK1 inhibitors . However, high-resolution structural data (1.50 Å) exists for RS2 bound to the PDK1 PIF-pocket, confirming its binding mode and providing a detailed map of its interactions [1]. This structural information is publicly available (PDB ID: 4RQV) and can be used for computational studies and further rational design. While a crystal structure for RS1 also exists (PDB ID: 4RQK), the availability of a high-resolution structure for the specific compound RS2 is a tangible asset for researchers requiring structural context for their assays [1].

PDK1 PIF-pocket Allosteric inhibitor Crystallography Structure-Activity Relationship

RS2 Validated Research Applications


Selective Dissection of PIF-Pocket Signaling

RS2 is ideally suited for experiments designed to differentiate between PDK1's kinase activity and its role as a scaffolding protein. Its substrate-selective inhibition allows researchers to block the activation of kinases like S6K1 that require docking to the PIF-pocket, while leaving other PDK1-dependent pathways (e.g., PKB/Akt) unaffected. This is in contrast to ATP-competitive inhibitors like GSK2334470, which globally inhibit PDK1 activity [1].

Structure-Based Drug Design for PIF-Pocket

The availability of a high-resolution (1.50 Å) co-crystal structure of PDK1 in complex with RS2 (PDB ID: 4RQV) makes this compound a valuable reference for computational chemistry efforts. Researchers can use this structural data for docking studies, pharmacophore modeling, and to guide the rational design of next-generation allosteric PDK1 modulators [2].

Functional Consequences of PIF-Pocket Occupancy

RS2 serves as a critical comparator to other PIF-pocket ligands like PS210. Since RS2 acts as a direct inhibitor while PS210 is a direct activator, these compounds can be used in parallel experiments to probe how different ligands engaging the same allosteric site can produce opposing effects on PDK1 conformation and downstream signaling [1].

Technical Documentation Hub

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